Cas no 837364-88-2 (2,4-Difluoro-3-iodopyridine)

2,4-Difluoro-3-iodopyridine structure
2,4-Difluoro-3-iodopyridine structure
Nome do Produto:2,4-Difluoro-3-iodopyridine
N.o CAS:837364-88-2
MF:C5H2F2IN
MW:240.977360248566
MDL:MFCD09029861
CID:823286
PubChem ID:12175804

2,4-Difluoro-3-iodopyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4-Difluoro-3-iodopyridine
    • 2,4-Difluoroi-3-iodo-pyridine
    • 2,4,6-TRICHLOROPHENYL 4-(TRIFLUOROMETHOXY)-BENZENESULFONATE
    • 2,4-Difluoro-3-iodo-pyridine
    • RB1137
    • 2,4-Difluoro-3-iodopyridine (ACI)
    • 837364-88-2
    • DS-1745
    • BBL102092
    • STL555891
    • DTXSID30479260
    • Pyridine, 2,4-difluoro-3-iodo-
    • SCHEMBL2372078
    • AYKASHJPLZSRDC-UHFFFAOYSA-N
    • AKOS015919725
    • DB-075964
    • BCP15226
    • MFCD09029861
    • 2 pound not4-Difluoro-3-iodopyridine
    • EN300-6512621
    • CS-0005569
    • AC-25205
    • MDL: MFCD09029861
    • Inchi: 1S/C5H2F2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H
    • Chave InChI: AYKASHJPLZSRDC-UHFFFAOYSA-N
    • SMILES: FC1C(I)=C(F)C=CN=1

Propriedades Computadas

  • Massa Exacta: 240.92000
  • Massa monoisotópica: 240.92000g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 101
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 12.9Ų

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 2.129
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 225.4±35.0 °C at 760 mmHg
  • Ponto de Flash: 90.1±25.9 °C
  • PSA: 12.89000
  • LogP: 1.96440
  • Sensibilidade: Light Sensitive

2,4-Difluoro-3-iodopyridine Informações de segurança

2,4-Difluoro-3-iodopyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D554316-1g
2,4-Difluoro-3-iodopyridine
837364-88-2 97%
1g
$409 2024-05-24
Fluorochem
069646-250mg
2,4-Difluoro-3-iodopyridine
837364-88-2 95%
250mg
£36.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D844614-250mg
2,4-Difluoro-3-iodopyridine
837364-88-2 98%
250mg
336.60 2021-05-17
TRC
B800800-100mg
2,4-Difluoro-3-iodopyridine
837364-88-2
100mg
$ 70.00 2022-06-06
TRC
B800800-50mg
2,4-Difluoro-3-iodopyridine
837364-88-2
50mg
$ 50.00 2022-06-06
Chemenu
CM120932-10g
2,4-Difluoro-3-iodopyridine
837364-88-2 98%
10g
$781 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
087169-1g
2,4-Difluoro-3-iodopyridine
837364-88-2 95%
1g
5379.0CNY 2021-07-06
Enamine
EN300-6512621-5.0g
2,4-difluoro-3-iodopyridine
837364-88-2 95%
5g
$260.0 2023-05-29
Frontier Specialty Chemicals
CAPOY14745-5 g
2,4-Difluoro-3-iodopyridine
837364-88-2
5g
$ 525.00 2022-11-04
Enamine
EN300-6512621-2.5g
2,4-difluoro-3-iodopyridine
837364-88-2 95%
2.5g
$130.0 2023-05-29

2,4-Difluoro-3-iodopyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Iodine chloride
Referência
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Referência
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
1.2 Reagents: Iodine
Referência
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Método de produção 4

Condições de reacção
1.1 Reagents: Chloro(1-methylethyl)magnesium
1.2 -
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -75 °C
2.2 Reagents: Iodine
Referência
Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem
Schlosser, Manfred; et al, Organic Letters, 2005, 7(1), 127-129

Método de produção 5

Condições de reacção
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Referência
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Método de produção 6

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Referência
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Método de produção 7

Condições de reacção
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Referência
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
Referência
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

2,4-Difluoro-3-iodopyridine Raw materials

2,4-Difluoro-3-iodopyridine Preparation Products

2,4-Difluoro-3-iodopyridine Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:837364-88-2)2,4-Difluoro-3-iodopyridine
A23626
Pureza:99%/99%/99%
Quantidade:5g/25g/100g
Preço ($):208.0/706.0/2332.0